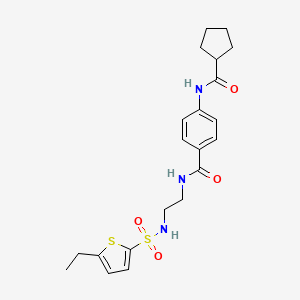![molecular formula C20H17N3OS B2663588 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 361168-04-9](/img/structure/B2663588.png)
4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest for many researchers . For instance, Arora et al. synthesized a series of 2,4-disubstituted thiazole derivatives and screened them for their in vitro antimicrobial activities .
Molecular Structure Analysis
Thiazole is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can be influenced by the substituents at position-2 and -4 . For example, the replacement of the NH2 group with a substituted phenyl ring led to an evident increase in the antibacterial activity of the synthesized thiazole derivatives .
Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis of Heterocyclic Compounds : The compound has been utilized as a building block for synthesizing various azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, showcasing its versatility in heterocyclic chemistry (Farag et al., 2011).
Synthesis of Carboxamide Derivatives : It has also been employed in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines. These derivatives have been tested for their cytotoxic properties, indicating a potential application in medicinal chemistry (Deady et al., 2003).
Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Derivatives of this compound have been synthesized and evaluated as nonsteroidal anti-inflammatory drugs. This underscores its potential in developing new therapeutic agents (Lynch et al., 2006).
Material Science Applications
- Corrosion Inhibitors : Benzothiazole derivatives, including variants of this compound, have been synthesized and studied for their efficacy as corrosion inhibitors. This suggests potential applications in materials science, particularly in protecting metals from corrosion (Hu et al., 2016).
Chemical Properties and Applications
Fluorescent Proton Sponge Analogues : Certain derivatives of this compound have been identified as fluorescent proton sponge analogues, contributing to the understanding of proton sponges in chemistry. Their unique properties could have applications in molecular sensing and fluorescent markers (Pozharskii et al., 2016).
Positron Emission Tomography (PET) Imaging : It has been used in developing ligands for PET imaging of metabotropic glutamate 1 receptor in the brain, demonstrating its application in neuroimaging and brain research (Fujinaga et al., 2012).
Synthesis of Pyranones and Pyridones : The compound has shown utility in the synthesis of pyranone, chromene, and pyridone derivatives, indicating its role in the synthesis of complex organic molecules (Bondock et al., 2014).
Other Applications
Chemosensitizers in Antibiotic Resistance : Polyamino derivatives of the compound have been synthesized and found to decrease antibiotic resistance in Gram-negative bacterial strains, suggesting potential applications in combating drug-resistant bacteria (Brunel et al., 2013).
Fluorogenic Reagents for Thiols : A derivative of this compound, 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole, has been used as a fluorogenic reagent for thiols. This highlights its application in analytical chemistry for sensitive detection of thiols (Toyo’oka et al., 1989).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-23(2)15-10-7-14(8-11-15)19(24)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)25-20/h3-12H,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXISWHNBLEABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methylbenzenesulfonamide](/img/structure/B2663506.png)
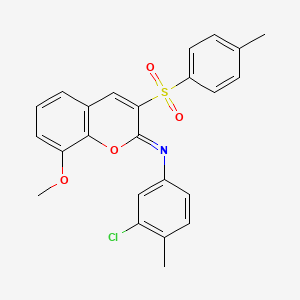
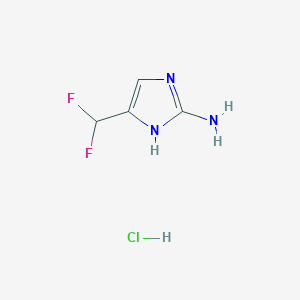
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2663509.png)
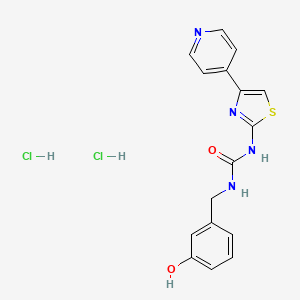
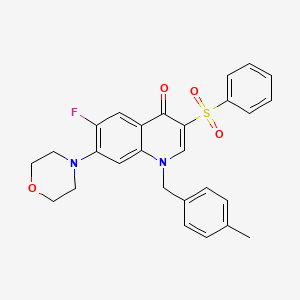
![6-(4-methoxyphenyl)-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2663512.png)
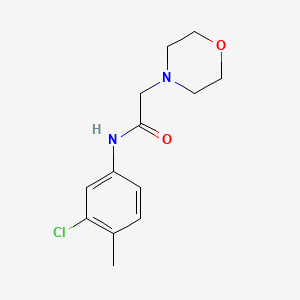


![N'-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methylbenzohydrazide](/img/structure/B2663517.png)
![2-[(1H-1,3-benzodiazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B2663518.png)
![3-(2-chloro-6-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2663520.png)
